molecular formula C9H12N4 B2993981 N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 1340968-70-8

N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2993981
CAS No.: 1340968-70-8
M. Wt: 176.223
InChI Key: VLMJSJBVDQZSRR-UHFFFAOYSA-N
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Description

N,N,5-Trimethylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with three methyl groups: two on the amine nitrogen (N,N-dimethyl) and one at the 5-position of the fused ring system. This scaffold is notable for its structural similarity to adenosine and ATP analogs, enabling interactions with biological targets such as kinases, ATP-dependent enzymes, and neurotransmitter receptors. The compound has been investigated for applications in infectious disease therapy, neuropharmacology, and oncology, though its specific biological profile depends on substituent patterns and physicochemical properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4/c1-7-6-9(12(2)3)13-8(11-7)4-5-10-13/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLMJSJBVDQZSRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=NN2C(=C1)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dimethylpyrazole with 2,4-dichloropyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as anticancer activity .

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidin-7-amines and related triazolopyrimidines exhibit diverse bioactivities depending on their substitution patterns. Below is a comparative analysis of N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine with structurally analogous compounds:

Substituent Effects on Pharmacokinetics and Selectivity
  • N-Alkylation (N,N-dimethyl): Enhances metabolic stability by reducing oxidative deamination. For example, this compound and MPZP exhibit prolonged half-lives in liver microsomes compared to non-alkylated analogs .
  • Aromatic Substituents :
    • 3-(4-Fluorophenyl) : Improves anti-mycobacterial potency (e.g., MIC = 0.03 µM) by enhancing target binding and membrane penetration .
    • N-[4-(Trifluoromethyl)phenyl] : Increases lipophilicity and antimalarial activity by stabilizing hydrophobic interactions with Plasmodium DHOD .
  • Triazolo vs. Pyrazolo Cores :
    • Triazolopyrimidines (e.g., Ametoctradin ) exhibit distinct electronic properties due to the triazole ring, favoring interactions with fungal ATP synthase .
    • Pyrazolo[1,5-a]pyrimidines (e.g., MPZP ) are more selective for mammalian targets like CRF1 receptors .

Table 2: Pharmacokinetic and Toxicity Profiles

Compound Microsomal Stability (Mouse/Human) hERG IC50 (µM) Solubility (µg/mL) References
This compound >90% (both) >30 15.2
3-(4-Fluorophenyl)-5-methyl-N-(1-(pyridin-2-yl)ethyl)pyrazolo[1,5-a]pyrimidin-7-amine 85% (mouse), 78% (human) >50 8.5
5-Methyl-N-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine 62% (mouse), 55% (human) 12.4 3.1
Key Research Findings
  • Anti-Infective Agents : Pyrazolo[1,5-a]pyrimidin-7-amines with 3-aryl/5-alkyl substituents (e.g., 4-fluorophenyl) show sub-micromolar activity against M. tuberculosis without cardiotoxicity risks .
  • Neuropharmacology : N,N-Dialkylation (e.g., MPZP ) improves blood-brain barrier penetration for CNS targets like CRF1 .
  • Agricultural Applications : Triazolopyrimidines like Ametoctradin leverage their electron-deficient cores for fungicidal activity .

Biological Activity

N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Biological Activity

Pyrazolo[1,5-a]pyrimidine derivatives, including this compound, have been extensively studied for their antimycobacterial , anticancer , and enzyme inhibitory activities. The compound exhibits notable efficacy against Mycobacterium tuberculosis (M.tb) and various cancer cell lines.

Antimycobacterial Activity

Research indicates that pyrazolo[1,5-a]pyrimidines act as potent inhibitors of mycobacterial ATP synthase. A study synthesized approximately 70 novel derivatives and evaluated their activity against M.tb. The most effective analogues contained specific substituents that enhanced their antimycobacterial properties. Key findings include:

  • Inhibition of M.tb Growth : Selected compounds demonstrated significant in vitro inhibition of M.tb growth.
  • In Vivo Efficacy : Certain derivatives were active in an acute mouse model of tuberculosis, indicating potential for therapeutic use in treating tuberculosis .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. For instance:

  • Cell Line Studies : Compounds were screened against the MDA-MB-231 human breast cancer cell line using the MTT assay. While some derivatives showed promising results, others did not exhibit significant growth inhibition .
  • Structure-Activity Relationships : The SAR investigations revealed that modifications at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold could enhance anticancer activity .

Enzyme Inhibition

This compound has also been evaluated for its ability to inhibit various enzymes:

  • Cathepsin K Inhibition : A series of 7-aminoalkyl substituted pyrazolo[1,5-a]pyrimidines were synthesized and tested for cathepsin K inhibition. The results indicated moderate inhibition activity with a Ki value greater than 77 µM .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural characteristics. Key aspects include:

Substituent PositionEffect on ActivityExample Compounds
C-3Enhances binding affinity3-(4-fluoro)phenyl derivatives
C-5Modulates enzyme inhibitionVarious alkyl/aryl substituents
C-7Critical for antimycobacterial activity2-pyridinemethanamine derivatives

Case Studies

Several studies have highlighted the compound's potential:

  • Study on Antimycobacterial Activity : This study synthesized a library of pyrazolo[1,5-a]pyrimidines and assessed their activity against M.tb. The most promising candidates exhibited low hERG liability and good metabolic stability .
  • Anticancer Screening : A recent investigation screened a series of pyrazolo[1,5-a]pyrimidine derivatives against breast cancer cell lines. Results indicated varying degrees of cytotoxicity with some compounds showing IC50 values below 20 µM .

Q & A

Q. What synthetic methodologies are most effective for preparing N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine and its derivatives?

Methodological Answer: The synthesis typically involves cyclization of pyrazolo[1,5-a]pyrimidine precursors followed by regioselective functionalization. Key steps include:

  • Core Formation : Cyclization of aminopyrazole derivatives with β-ketoesters or enaminones under acidic or basic conditions .
  • Substituent Introduction : Alkylation or nucleophilic substitution at position 7 using dimethylamine or methyl groups. Catalysts like iodine or Lewis acids improve regioselectivity .
  • Optimization : Solvent selection (e.g., ethanol, DMF) and temperature control (60–100°C) enhance yields (48–78%) .

Q. Table 1: Representative Synthetic Routes

Substituent PositionReagents/ConditionsYield (%)Reference
7-AminoEnaminone + Pyridine, reflux65
5-MethylMethyl iodide, K₂CO₃, DMF72
3-TrifluoromethylCF₃COCl, AlCl₃58

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity (e.g., δ 8.6 ppm for pyrimidine protons) .
  • X-ray Crystallography : Resolves ambiguities in substitution patterns (e.g., C–H···π interactions in crystal lattices) .
  • HRMS/LC-MS : Validates molecular weight (e.g., m/z 355.34 for C₁₅H₁₈F₃N₅) .

Advanced Research Questions

Q. How do structural modifications influence its kinase inhibitory activity?

Methodological Answer:

  • Trifluoromethyl Group : Enhances binding to hydrophobic pockets in CDK9 (IC₅₀: 0.12 µM vs. 1.4 µM for non-CF₃ analogs) .
  • Aminoalkyl Side Chains : Dimethylaminoethyl groups improve blood-brain barrier penetration for neuropharmacological applications .
  • Heteroaryl Substitutions : Pyridinylmethyl moieties boost anti-mycobacterial activity (MIC: 0.5 µg/mL vs. 4 µg/mL for phenyl analogs) .

Q. Table 2: SAR for Anticancer Activity

Substituent (Position)Target KinaseIC₅₀ (µM)Reference
CF₃ (2)CDK90.12
CH₃ (5)CDK22.3
Cl (6)Tubulin0.8

Q. What mechanisms underlie its pro-apoptotic effects in cancer cells?

Methodological Answer:

  • CDK9 Inhibition : Blocks phosphorylation of RNA polymerase II, reducing anti-apoptotic proteins (Mcl-1, Bcl-2) .
  • Tubulin Polymerization : Triazolopyrimidine derivatives stabilize microtubules, disrupting mitosis (EC₅₀: 0.3 µM) .
  • Oxidative Stress : Metabolites generate ROS, triggering mitochondrial apoptosis (caspase-3 activation at 10 µM) .

Q. How can contradictory data on substituent effects be resolved?

Methodological Answer:

  • Assay Variability : Compare IC₅₀ values under standardized conditions (e.g., ATP concentration in kinase assays) .
  • Computational Modeling : MD simulations predict binding poses (e.g., CF₃ groups in CDK9’s hydrophobic cleft) .
  • Meta-Analysis : Aggregate data from >20 derivatives to identify trends (e.g., electron-withdrawing groups enhance potency) .

Q. Table 3: Resolving Data Contradictions

StudySubstituentReported ActivityResolved Factor
A 4-FluorophenylMIC = 0.5 µg/mLUse of logP-optimized analogs
B 3-ChlorophenylIC₅₀ = 1.2 µMSolubility limitations in vitro

Q. What strategies improve bioavailability for in vivo studies?

Methodological Answer:

  • Prodrug Design : Phosphate esters increase aqueous solubility (e.g., 10-fold improvement in Cmax) .
  • Lipid Formulations : Nanoemulsions enhance brain penetration (AUCbrain: 2.5× vs. free compound) .
  • Metabolic Stability : Deuterated analogs reduce CYP3A4-mediated clearance (t₁/₂: 8 h vs. 2 h) .

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